molecular formula C18H18N4O3 B7688252 N-(4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide

N-(4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7688252
M. Wt: 338.4 g/mol
InChI Key: LAZWHCHRDMWXBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

N-(4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to exhibit anticancer, antimicrobial, antifungal, and antiviral activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a potential inhibitor of protein kinases.

Mechanism of Action

The exact mechanism of action of N-(4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide is not well understood. However, it has been reported to interact with various cellular targets, including enzymes and receptors. For example, this compound has been shown to inhibit the activity of protein kinases, which are involved in several cellular processes, including cell proliferation and differentiation. It has also been reported to interact with GABA receptors, which are important targets for the treatment of anxiety and other neurological disorders.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit several biochemical and physiological effects. For example, this compound has been reported to induce apoptosis in cancer cells by activating caspase enzymes. It has also been shown to inhibit the growth of various bacterial and fungal strains. In addition, this compound has been reported to exhibit anti-inflammatory and analgesic activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its potential as a versatile tool for studying various cellular processes. This compound has been shown to interact with several cellular targets, making it a useful tool for investigating the mechanisms of action of various drugs and other compounds. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain assays.

Future Directions

There are several future directions for the study of N-(4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide. One potential direction is the development of more potent and selective analogs of this compound for use as anticancer and antimicrobial agents. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo, which may provide valuable insights into its potential use as a therapeutic agent. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions may have important applications in the field of analytical chemistry.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 4-methoxybenzoyl chloride with 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-bromobutanoyl chloride to yield the final product. The synthesis of this compound has been reported in several research articles, and the yield and purity of the final product depend on the reaction conditions and the quality of the starting materials.

properties

IUPAC Name

N-(4-methoxyphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-24-15-9-7-14(8-10-15)20-16(23)5-2-6-17-21-18(22-25-17)13-4-3-11-19-12-13/h3-4,7-12H,2,5-6H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZWHCHRDMWXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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